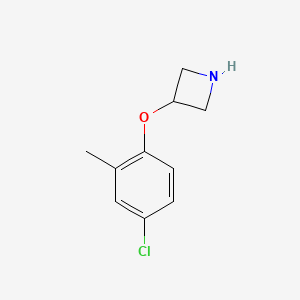

3-(4-Chloro-2-methylphenoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

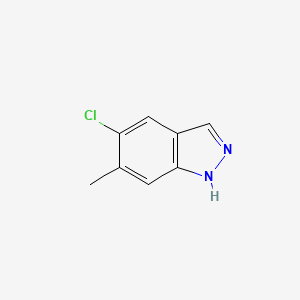

“3-(4-Chloro-2-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 g/mol. This compound is a member of chlorophenoxyacetic acid, which is a type of synthetic auxin, an environmental contaminant, and a phenoxy herbicide .

Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . Another synthesis method involves the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition to yield 2-(4-chloro-3-methylphenoxy) acetate, which was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide .Molecular Structure Analysis

The InChI code for “3-(4-Chloro-2-methylphenoxy)azetidine” is 1S/C10H12ClNO.ClH/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9;/h2-4,9,12H,5-6H2,1H3;1H . The compound has a heavy atom count of 13 .Scientific Research Applications

Stereoselective Synthesis

Mollet et al. (2011) described the use of 2-(2-mesyloxyethyl)azetidines, related to 3-(4-Chloro-2-methylphenoxy)azetidine, for the stereoselective synthesis of various 4-substituted piperidines. These compounds are valuable in medicinal chemistry, offering a convenient method for preparing 3,4-disubstituted 5,5-nor-dimethyl analogues, which are significant in drug development (Mollet et al., 2011).

Synthesis and Antioxidant Activity

Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, which demonstrated moderate to significant antioxidant effects. This research underpins the potential of these compounds, including 3-(4-Chloro-2-methylphenoxy)azetidine, in the development of new medicinal agents with antioxidant properties (Nagavolu et al., 2017).

Pharmaceutical Importance

Sharma et al. (2012) synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide compounds, showing antibacterial, antifungal, and antitubercular activities. These findings highlight the pharmaceutical significance of azetidine derivatives, including 3-(4-Chloro-2-methylphenoxy)azetidine, in combating various infections (Sharma et al., 2012).

Antiproliferative Activity on Cancer Cell Lines

Chimento et al. (2013) studied the antiproliferative effects of 3-chloro-azetidin-2-one derivatives on human breast cancer cell lines. Their research indicates the potential of these derivatives, related to 3-(4-Chloro-2-methylphenoxy)azetidine, in developing new treatments for breast cancer (Chimento et al., 2013).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) synthesized and evaluated the analgesic and anti-inflammatory activities of 1, 3, 4-oxadiazole derivatives, including compounds related to 3-(4-Chloro-2-methylphenoxy)azetidine. Their study suggests the therapeutic potential of these derivatives in treating pain and inflammation (Dewangan et al., 2015).

Synthesis and Tubulin-Targeting Antitumor Agents

Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds with actions against breast cancer cells and interactions with the colchicine-binding site on β-tubulin. This research signifies the role of azetidine derivatives, akin to 3-(4-Chloro-2-methylphenoxy)azetidine, in developing novel antitumor agents (Greene et al., 2016).

Mechanism of Action

While the specific mechanism of action for “3-(4-Chloro-2-methylphenoxy)azetidine” is not explicitly stated in the literature, it is known that phenoxy herbicides, which this compound is a part of, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

properties

IUPAC Name |

3-(4-chloro-2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFGZSABPZSDQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647902 |

Source

|

| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-2-methylphenoxy)azetidine | |

CAS RN |

954223-36-0 |

Source

|

| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)